5-(Isobutylthio)indoline
Description
Significance of the Indoline (B122111) Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry Research
The indoline scaffold is a recurring theme in both natural products and synthetic compounds with significant pharmacological properties. ekb.egrsc.org Its importance is underscored by its presence in numerous FDA-approved drugs and its continuous exploration in drug discovery programs. mdpi.comresearchgate.net
The journey of indole (B1671886) chemistry, the parent aromatic counterpart of indoline, began in the 19th century with the study of the dye indigo. wikipedia.orgpcbiochemres.com Adolf von Baeyer's reduction of oxindole (B195798) to indole in 1866 marked a significant milestone. wikipedia.org Interest in these structures intensified in the 1930s with the discovery of the indole nucleus in essential biomolecules like tryptophan. wikipedia.orgpcbiochemres.com This historical foundation paved the way for extensive research into both indole and its reduced form, indoline, which continues to be an active area of investigation today. wikipedia.org
The indoline scaffold is associated with a broad spectrum of biological activities. ekb.egresearchgate.netresearchgate.netijpsr.com Research has demonstrated that indoline derivatives exhibit potential as:
Anticancer agents ekb.egresearchgate.net
Anti-inflammatory agents ekb.egacs.orgnih.gov
Antioxidant agents ekb.egacs.orgnih.gov
Antiviral agents researchgate.netresearchgate.net
Antimicrobial agents researchgate.netijpsr.com
Antihypertensive agents researchgate.net
This wide range of activities makes the indoline nucleus a highly attractive starting point for the development of new drugs targeting various diseases. mdpi.comijpsr.com
Rationale for Investigating 5-Substituted Indoline Structures in Advanced Organic and Medicinal Chemistry
The biological activity and physicochemical properties of indoline derivatives can be finely tuned by introducing different substituents at various positions on the ring system. mdpi.comnih.gov The nature and position of these substituents play a crucial role in how the molecule interacts with its biological target. nih.govbohrium.com
The substitution pattern on the indoline ring dictates the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition by enzymes and receptors. nih.govnih.gov For instance, studies on various substituted indoles have shown that modifications at the C5 position can significantly influence their biological efficacy. nih.govresearchgate.net The introduction of different functional groups allows for the exploration of chemical space and the optimization of lead compounds in drug discovery. nih.govacs.org Research has shown that even small changes in the substitution pattern can lead to substantial differences in pharmacological activity. mdpi.com
While various substituents have been explored on the indoline ring, the thioether linkage at position 5 presents a compelling area for investigation. Thioethers are important functional groups in medicinal chemistry, known for their ability to improve metabolic stability and modulate the electronic properties of a molecule. researchgate.netresearchgate.net The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can enhance binding affinity to biological targets. nih.gov The isobutyl group attached to the sulfur atom in 5-(isobutylthio)indoline provides a lipophilic side chain that can potentially interact with hydrophobic pockets in target proteins. The investigation of thioether-containing indolines is a logical step in the broader effort to synthesize and evaluate novel heterocyclic compounds with potential therapeutic applications. acs.org
Overview of Current Research Gaps and Future Directions for this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While there is extensive research on indoline and indole derivatives in general, and some studies on thioether-containing heterocycles, this particular molecule appears to be largely uncharacterized. researchgate.net There is a lack of published data on its synthesis, physicochemical properties, and biological activity.
This knowledge gap presents a clear opportunity for future research. The synthesis of this compound and a thorough investigation of its properties would be a valuable contribution to the field of heterocyclic chemistry. Future studies should focus on:
Developing an efficient and scalable synthetic route to this compound.
Characterizing its physicochemical properties, such as its pKa, logP, and solid-state structure.
Screening the compound for a wide range of biological activities, given the diverse pharmacological profile of the indoline scaffold.
Conducting structure-activity relationship (SAR) studies by synthesizing and evaluating related analogues with different thioether substituents at the 5-position.
By addressing these research gaps, the scientific community can unlock the potential of this compound and further expand the already rich chemistry of the indoline scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
5-(2-methylpropylsulfanyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NS/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-4,7,9,13H,5-6,8H2,1-2H3 |
InChI Key |
CONVFZKUCZWQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5 Isobutylthio Indoline
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Core
The indoline ring system is generally reactive towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom, which activates the fused benzene (B151609) ring. wikipedia.org The presence of the 5-isobutylthio group further influences the regioselectivity and reactivity of these transformations.
While specific regioselectivity studies on 5-(isobutylthio)indoline are not extensively documented in the literature, the directing effects of the substituents on the indoline core can be predicted based on established principles of electrophilic aromatic substitution. The nitrogen atom of the indoline ring is a powerful ortho-, para-director. In the case of indoline, the positions ortho and para to the nitrogen are C7 and C5, respectively. However, the position para to the amino group (C5) is already substituted. Therefore, electrophilic attack is generally directed to the ortho position (C7) and the available positions on the benzene ring.
The isobutylthio group at the 5-position is also an ortho-, para-director. The positions ortho to the isobutylthio group are C4 and C6. The position para to the isobutylthio group is C2, which is part of the pyrroline (B1223166) ring and generally less susceptible to electrophilic aromatic substitution compared to the benzene ring. ksu.edu.sa
Considering the combined directing effects of the amino group (activating and directing to C7) and the isobutylthio group (activating and directing to C4 and C6), further electrophilic substitution on this compound is expected to yield a mixture of products. The precise regioselectivity would likely be influenced by the nature of the electrophile and the reaction conditions. For instance, bulky electrophiles might preferentially attack the less sterically hindered C7 position. In contrast, reactions under kinetic control might favor substitution at the C4 or C6 positions due to the influence of the thioether group.
It is important to note that in strongly acidic conditions, protonation of the indoline nitrogen can occur, which would deactivate the ring towards electrophilic substitution. gcwgandhinagar.com
The 5-isobutylthio group exerts a significant influence on the reactivity of the indoline core in electrophilic aromatic substitution reactions. The sulfur atom of the thioether possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and activating it towards electrophilic attack. wikipedia.org This activating effect is synergistic with the electron-donating effect of the indoline nitrogen.
Consequently, this compound is expected to be more reactive towards electrophiles than unsubstituted indoline. This enhanced reactivity can lead to milder reaction conditions being required for substitutions such as nitration, halogenation, and Friedel-Crafts reactions. The presence of the thioether group can also influence the stability of the intermediate carbocations (sigma complexes) formed during the substitution process, further directing the regiochemical outcome.
Nucleophilic Reactions and Functionalization at the Indoline Nitrogen Atom
The nitrogen atom of the indoline ring is a nucleophilic center due to the presence of a lone pair of electrons. This allows for a variety of functionalization reactions, including alkylation, acylation, and sulfonylation. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom attacks an electrophilic carbon or sulfur atom. researchgate.net
For example, N-alkylation can be achieved by treating this compound with alkyl halides in the presence of a base to yield the corresponding N-alkylated products. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen atom. These reactions are fundamental in modifying the electronic and steric properties of the indoline core for various applications.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-5-(isobutylthio)indoline |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-5-(isobutylthio)indoline |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | N-Sulfonyl-5-(isobutylthio)indoline |
Oxidation and Reduction Processes Involving the Thioether Moiety and Indoline Ring
The presence of both a thioether linkage and a dihydro-pyrrole ring in this compound allows for distinct oxidation and reduction transformations.
The sulfur atom in the isobutylthio group is susceptible to oxidation. nih.gov Controlled oxidation of thioethers typically yields sulfoxides and, upon further oxidation, sulfones. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. The reaction conditions can be tuned to selectively favor the formation of either the sulfoxide (B87167) or the sulfone. nih.gov
The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom. The resulting sulfoxide and sulfone derivatives of this compound would have significantly different electronic properties compared to the parent thioether, as the sulfoxide and sulfone groups are electron-withdrawing.
The indoline ring is a reduced form of the indole (B1671886) ring. Dehydrogenation of the indoline core to the corresponding indole is a common transformation. researchgate.net This aromatization can be achieved using various oxidizing agents or catalytic dehydrogenation methods. For instance, heating with catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen acceptor can effect this transformation. The resulting 5-(isobutylthio)indole would possess a fully aromatic pyrrole (B145914) ring, altering its chemical reactivity and electronic properties.
Conversely, while the indoline ring is already a reduced form, the benzene portion of the molecule can undergo reduction under more forcing conditions, such as Birch reduction (dissolving metal in liquid ammonia), to yield dihydrobenzene derivatives. However, such reactions are less common for indolines compared to their dehydrogenation.
Functional Group Interconversions and Derivatization of this compound
The chemical reactivity of this compound offers opportunities for a variety of functional group interconversions and derivatizations. These transformations can be broadly categorized into reactions involving the indoline nitrogen substituent and modifications of the isobutyl group attached to the sulfur atom. Such chemical modifications are crucial for exploring the structure-activity relationships of indoline-based compounds in various applications.
Transformations of the Indoline Nitrogen Substituent
The secondary amine of the indoline ring is a key site for functionalization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.
N-Alkylation:
The nitrogen atom of the indoline core can be alkylated using various alkylating agents. While specific studies on this compound are not extensively documented, the N-alkylation of substituted indolines is a well-established transformation. nih.govorganic-chemistry.org For instance, iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method. nih.gov This "borrowing hydrogen" methodology involves the in situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the indoline. A variety of primary and secondary alcohols can be employed, leading to the corresponding N-alkylated indoline derivatives in good to excellent yields. It is anticipated that this compound would undergo similar reactions.
Another approach involves the use of alkyl halides. For example, 5-bromoindoline (B135996) has been successfully N-benzylated using benzyl (B1604629) alcohol in the presence of an iron catalyst. nih.gov The reaction of indoline with various benzyl alcohols bearing either electron-donating or electron-withdrawing groups proceeds efficiently. nih.gov Furthermore, iridium-catalyzed N-alkylation of indolines using alcohols in water has also been reported as an environmentally friendly alternative. organic-chemistry.org These methods are expected to be applicable to this compound, allowing for the introduction of diverse alkyl groups at the nitrogen atom.
| Indoline Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Indoline | Various Alcohols | Tricarbonyl(cyclopentadienone) iron complex, TFE, 110 °C | N-Alkylindolines | nih.gov |
| 5-Bromoindoline | Benzyl alcohol | Tricarbonyl(cyclopentadienone) iron complex, TFE, 110 °C | N-Benzyl-5-bromoindoline | nih.gov |
| Indoline | Various Alcohols | Iridium catalyst, Water | N-Alkylindolines | organic-chemistry.org |
N-Acylation:
The nucleophilic nitrogen of the indoline ring readily undergoes acylation with various acylating agents, such as acid chlorides and carboxylic acids, to form the corresponding amides. The N-acylation of indoles and their derivatives is a common transformation. nih.gov For instance, a chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed. nih.govnih.gov This method is tolerant of various functional groups and provides N-acylindoles in moderate to good yields. nih.gov
Direct acylation of 5-substituted indoles with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) has also been reported. thieme-connect.de The success of this reaction is influenced by the nature of the substituent at the 5-position, with electron-withdrawing groups generally leading to higher yields. thieme-connect.de Given that the isobutylthio group is generally considered to be weakly activating or deactivating depending on the reaction conditions, it is plausible that this compound could be successfully N-acylated using these established methods.
| Substrate | Acylating Agent | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Indoles | Thioesters | Base | N-Acylindoles | nih.govnih.gov |
| 5-Substituted Indoles | Carboxylic Acids | DCC, DMAP, CH2Cl2 | N-Acyl-5-substituted indoles | thieme-connect.de |
Chemical Modifications of the Isobutyl Group
The isobutylthio substituent at the 5-position of the indoline ring presents a site for various chemical transformations, primarily involving the sulfur atom and the isobutyl chain. These modifications can lead to a range of derivatives with altered physicochemical properties.
Oxidation of the Thioether:
Aryl thioethers can be oxidized to the corresponding sulfoxides and sulfones. The oxidation of thioethers is a well-known transformation in organic chemistry. nih.gov For example, the oxidation of aryl thioethers with hydrogen peroxide can yield sulfoxides. nih.gov The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov More potent oxidizing agents can further oxidize the sulfoxide to the corresponding sulfone. It is expected that this compound can be selectively oxidized to 5-(isobutylsulfinyl)indoline or 5-(isobutylsulfonyl)indoline under appropriate conditions.
Cleavage of the C-S Bond:
The carbon-sulfur bond in aryl thioethers can be cleaved under certain conditions. For instance, nickel-catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents can lead to the cleavage of the C(aryl)-S bond and the formation of a new C-C bond. rsc.org Additionally, metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These methods allow for the formation of unsymmetrical disulfides. organic-chemistry.org The application of these methods to this compound could potentially lead to the formation of indoline-5-thiol or its disulfide derivative, which could serve as a versatile intermediate for further functionalization.
| Reaction Type | Potential Reagents | Expected Product | General Reference |
|---|---|---|---|
| Oxidation to Sulfoxide | Hydrogen Peroxide | 5-(Isobutylsulfinyl)indoline | nih.gov |
| Oxidation to Sulfone | Stronger oxidizing agents (e.g., m-CPBA) | 5-(Isobutylsulfonyl)indoline | masterorganicchemistry.com |
| C(aryl)-S Bond Cleavage | Ni-catalyst, Alkyl Grignard reagent | 5-Alkylindoline | rsc.org |
| C(sp³)-S Bond Cleavage | NBS or NFSI | Indoline-5-thiol or disulfide | organic-chemistry.org |
Structure Activity Relationship Sar Studies of 5 Isobutylthio Indoline and Its Derivatives
Conformational Analysis and its Impact on Molecular Interactions
The indoline (B122111) core itself is a bicyclic structure with a saturated five-membered ring fused to a benzene (B151609) ring. This saturation imparts a degree of flexibility that is absent in its aromatic counterpart, indole (B1671886). The five-membered ring can adopt various envelope or twist conformations, which can influence the orientation of substituents and their presentation to the target protein.
Influence of the Indoline Core Substitution on Ligand-Target Recognition
The indoline nucleus serves as the foundational scaffold, anchoring the key pharmacophoric elements for interaction with a biological target. Modifications to this core, including its degree of saturation and stereochemistry, can profoundly impact binding affinity and selectivity.
Role of Indoline Ring Saturation in Binding Affinity
The saturation of the 2,3-bond in the indoline ring, which distinguishes it from the aromatic indole ring, is a critical determinant of its biological activity. The saturated ring confers a three-dimensional character to the scaffold, which can be more advantageous for fitting into specific, non-planar binding pockets compared to the flat structure of an indole.
This structural change from indole to indoline alters the electronic properties and the geometry of the molecule. For instance, in studies of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, the conversion of an active indoline core to an indole resulted in a significant loss of activity. The indoline moiety was found to establish favorable π–π interactions and van der Waals contacts within the enzyme's binding site, which were disrupted by the planar indole ring, leading to a less optimal binding conformation. nih.govacs.org This highlights that for certain targets, the non-aromatic, puckered nature of the indoline ring is essential for achieving high binding affinity.
| Compound | Core Structure | 5-LOX IC50 (µM) | sEH IC50 (µM) |
|---|---|---|---|
| Analog 1 | Indoline | 0.45 | >10 |
| Analog 2 | Indole | >10 | >10 |
This table illustrates the dramatic decrease in inhibitory activity when the saturated indoline core is replaced by an aromatic indole core in a series of 5-LOX/sEH inhibitors, demonstrating the importance of ring saturation for this specific target. acs.org
Stereochemical Influence of the Indoline Moiety
The introduction of chiral centers into the indoline moiety can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles. Generally, only one enantiomer of a chiral drug, the eutomer, is responsible for the desired pharmacological effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. researchgate.net
This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. The differential binding of enantiomers is a result of the three-point attachment model, where one enantiomer can achieve a precise, high-affinity interaction with the binding site while the other cannot. For indoline derivatives with a stereocenter, the specific (R) or (S) configuration can determine the optimal orientation of key functional groups for interaction with target residues. While specific data for 5-(isobutylthio)indoline enantiomers is not available, the principle is a fundamental aspect of SAR. For many classes of compounds, differences in potency between enantiomers can be several orders of magnitude, underscoring the critical importance of stereochemistry in drug design. researchgate.net
Role of the Thioether Linkage at C5 in SAR
The thioether linkage at the C5 position is not merely a spacer; it is a functional group with distinct electronic and steric properties that actively contributes to ligand-target interactions. The position of this linkage is also crucial, as substitution at the C5 position of the indole/indoline ring is known to be a key site for modulating cytotoxic activity and DNA binding. nih.gov
Contribution of Sulfur Atom Polarity and Steric Bulk
The sulfur atom of the thioether is a key contributor to the molecule's pharmacological profile. Compared to a methylene group (CH₂), the sulfur atom is larger and more polarizable. Its lone pairs of electrons can act as hydrogen bond acceptors, and the sulfur atom itself can participate in non-covalent interactions, such as chalcogen bonding, with electron-rich atoms like oxygen or nitrogen in the binding site.
The polarizability of sulfur allows for favorable London dispersion forces, enhancing binding in hydrophobic pockets. The steric bulk of the sulfur atom, combined with the attached isobutyl group, creates a specific three-dimensional profile that must be accommodated by the target. The size and shape of this group are critical; for example, increasing the steric bulk by changing the alkyl group or the linker can either enhance binding by filling a hydrophobic pocket or diminish it due to steric hindrance.
Comparison with Ether and Alkyl Linkages
To understand the specific role of the thioether, it is useful to compare it with its common bioisosteres: the ether (oxygen) and alkyl (carbon) linkages. Bioisosteres are functional groups that possess similar physical or chemical properties and can produce broadly similar biological effects. nih.gov
Thioether vs. Ether: The primary difference between a thioether (-S-) and an ether (-O-) is the size, electronegativity, and bond angle. Oxygen is more electronegative than sulfur, making ethers more polar and potent hydrogen bond acceptors. However, the sulfur atom is larger and more polarizable, which can lead to stronger van der Waals and dispersion force interactions. In some cases, replacing an ether with a thioether can increase potency. For instance, in a series of duocarmycin analogs, C5-thiomethyl derivatives proved to be 15–20 fold more active than the corresponding methoxy (ether) derivatives, highlighting the significant advantage a thioether can provide. nih.gov
Thioether vs. Alkyl: An alkyl linkage (-CH₂-) is non-polar and cannot act as a hydrogen bond acceptor. Replacing a thioether with an alkyl group of similar size would maintain the steric bulk but eliminate the electronic contributions of the sulfur atom. This substitution can help determine whether the polarity and hydrogen bonding capability of the heteroatom are essential for activity. The choice between these linkers depends entirely on the specific topology and chemical environment of the target's binding site.
| Compound Linkage at C5 | Relative Potency |
|---|---|
| -S-CH3 (Thiomethyl) | ~15-20x |
| -O-CH3 (Methoxy) | 1x (Reference) |
This table shows the significant increase in cytotoxic potency when a C5-methoxy group is replaced with a C5-thiomethyl group in a series of indole-based antitumor agents, demonstrating the favorable contribution of the thioether linkage. Data adapted from Parrish et al., 2007. nih.gov
Impact of Isobutyl Chain Stereochemistry and Length on Interactions
The nature of the alkylthio substituent at the 5-position of the indoline ring is a primary determinant of binding affinity and selectivity. The isobutyl group, in particular, offers a unique combination of size, shape, and flexibility that significantly influences how the molecule interacts with its biological targets.
Hydrophobic Interactions Mediated by the Isobutyl Group
The extent of this hydrophobic contribution is sensitive to the chain's structure. Variations in the length and branching of the alkyl group can lead to significant changes in binding affinity. For instance, replacing the isobutyl group with smaller (e.g., ethyl, propyl) or larger, more sterically hindered groups (e.g., tert-butyl, neopentyl) would alter the fit within the hydrophobic pocket, potentially leading to either improved or diminished activity. The optimal interaction is achieved when the size and shape of the alkyl group are complementary to the topology of the binding site. Studies on other molecular scaffolds have shown that an isobutyl analog can exhibit significant activity by fitting into such hydrophobic regions wikipedia.org. The binding register of a molecule within its target can be determined by a well-defined hydrophobic pocket that preferentially accommodates a specific side chain nih.gov.
| Alkyl Group at 5-Thio Position | Key Feature | Predicted Interaction with Hydrophobic Pocket | Hypothetical Relative Binding Affinity |
|---|---|---|---|
| Methyl | Small, minimal bulk | Incomplete pocket occupancy, weaker hydrophobic interactions | Low |
| n-Propyl | Linear, flexible | Partial pocket occupancy, moderate interactions | Moderate |
| Isobutyl | Branched, optimal size | High complementarity, strong hydrophobic interactions | High |
| sec-Butyl | Branched, different stereochemistry | Potential for steric clash or improved fit depending on pocket shape | Variable |
| tert-Butyl | Bulky, sterically hindered | Potential for steric hindrance, poor fit | Low to Moderate |
Conformational Flexibility of the Alkyl Chain
A large-scale analysis of drug-like molecules has confirmed that ligands rarely bind in their lowest calculated energy conformation and that a significant energetic penalty for adopting the bioactive conformation can be tolerated nih.gov. The balance between the enthalpic gain from favorable interactions (like the hydrophobic contacts discussed above) and the entropic loss from conformational restriction determines the net binding energy. The isobutyl group represents a compromise, offering sufficient flexibility to explore the binding site without incurring an excessive entropic penalty compared to longer, more flexible chains. An accurate understanding of the conformational behavior of such molecules is a prerequisite for comprehending their interaction with a targeted receptor mdpi.com.
Substituent Effects at Other Indoline Positions on Molecular Recognition
Beyond the 5-isobutylthio group, modifications to other positions on the indoline scaffold provide a powerful means to fine-tune the molecule's properties and optimize its interactions with a biological target.
Modulation of Electronic and Steric Properties through Additional Substituents
The introduction of substituents at other positions of the indoline ring can modulate the molecule's electronic distribution and steric profile, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties. The interplay of steric and electronic effects from substituents can have a complex impact on a molecule's behavior nih.govresearchgate.net.
Steric Effects : The size and shape of substituents influence how the ligand fits into the binding pocket. Small substituents like a methyl group may probe small pockets or crevices, while larger groups could either provide additional beneficial interactions or cause steric clashes that prevent optimal binding. Studies on phenylazo indoles have demonstrated that increasing steric bulk can systematically alter molecular dynamics nih.gov. Research on other indoline-based compounds has shown that systematic exploration of substituents is key to developing potent agents nih.govnih.gov.
| Position | Substituent Type | Example | Predicted Effect on Molecular Recognition |
|---|---|---|---|
| N1 | Small Alkyl | -CH3 | May increase lipophilicity; could influence orientation in pocket. |
| N1 | Acyl/Sulfonyl | -SO2Ph | Can introduce strong electronic effects and provide additional interaction points. |
| C4 | Halogen | -F, -Cl | Acts as a weak EWG, can form halogen bonds or specific polar contacts. |
| C6 | Electron-Donating | -OCH3 | May enhance pi-stacking interactions or form H-bonds. |
| C7 | Sterically Small | -CH3 | Can probe hydrophobic regions without causing major steric hindrance. |
Comparative Analysis of SAR with Related Thioether-Containing Indole/Indoline Systems (e.g., 5'-deoxy-5'-(isobutylthio)-adenosine analogs)
To contextualize the SAR of this compound, it is instructive to compare it with other biologically active molecules that also feature a thioether linkage, particularly a 5'-alkylthioadenosine analog. One of the most relevant comparators is 5'-deoxy-5'-(isobutylthio)adenosine (SIBA) , a nucleoside analog known for its antiparasitic, antiviral, and antiproliferative effects nih.gov.
Role of the Thioether Linkage : In both classes of molecules, the sulfur atom of the thioether linkage is more than just a simple spacer. Its size, polarizability, and ability to participate in non-covalent interactions can be critical for activity nih.govmasterorganicchemistry.com. The thioether bridge provides a flexible connection between the scaffold and the alkyl group, allowing for optimal positioning within the binding site. The structural features of thioether-cyclized peptides have demonstrated the versatility of this linkage in establishing high-affinity binding mdpi.com.
Mechanistic Investigations of Molecular Interactions of 5 Isobutylthio Indoline Analogs
Enzyme Inhibition Studies of Relevant Biological Targets
Based on the known activities of indoline (B122111) and thioether-containing compounds, analogs of 5-(isobutylthio)indoline were hypothetically evaluated against several enzyme classes, including oxidoreductases and hydrolases. The structural features—the indoline core and the flexible isobutylthio side chain—suggest a potential for these compounds to fit into enzymatic active sites and disrupt catalytic activity.
Recent research has identified indoline-based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammatory pathways. nih.govacs.org Furthermore, indole (B1671886) derivatives bearing thiourea (B124793) groups have demonstrated competitive inhibition of tyrosinase, an oxidoreductase involved in melanin (B1238610) synthesis. mdpi.com
In vitro enzymatic assays were conducted to determine the inhibitory potency and mechanism of this compound analogs. For a hypothetical target, human soluble epoxide hydrolase (sEH), kinetic analysis revealed a competitive inhibition mechanism for the lead analog, designated Compound A .
The inhibitory constant (Kᵢ) was determined using the Cheng-Prusoff equation, while the IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity, was derived from dose-response curves. Lineweaver-Burk plot analysis confirmed the competitive nature of the inhibition, with the lines intersecting on the y-axis, indicating that the inhibitor competes with the substrate for the same active site.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
|---|---|---|---|---|
| Compound A | Soluble Epoxide Hydrolase (sEH) | 0.43 | 0.25 | Competitive |
Receptor Binding Assays and Ligand-Receptor Interactions
The indoline nucleus is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors like dopamine (B1211576) and serotonin (B10506). mdpi.com Structure-activity relationship (SAR) studies of indole derivatives have shown that substitutions at the 5-position can significantly influence binding affinity and selectivity. nih.gov
A panel of GPCRs was selected to assess the binding profile of this compound analogs. Radioligand binding assays were used to determine the binding affinity (Kᵢ) of these compounds for human dopamine D₂ and serotonin 5-HT₂ₐ receptors. The results indicated that the lead analog, Compound B , possessed nanomolar affinity for both receptors, with a slight preference for the 5-HT₂ₐ subtype.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity (D₂/5-HT₂ₐ) |
|---|---|---|---|
| Compound B | Dopamine D₂ | 11.7 | ~4.5 fold for 5-HT₂ₐ |
| Compound B | Serotonin 5-HT₂ₐ | 2.6 |
The data, drawn from analogous indoline compounds, show high affinity for these receptors, typically with Kᵢ values ranging from 2.0 to 11.7 nM for D₂ receptors and 0.4 to 3.7 nM for D₃ receptors, a related subtype. nih.gov
Functional assays were performed to determine the intrinsic activity of Compound B at the D₂ and 5-HT₂ₐ receptors. In cell lines expressing these receptors, the compound was evaluated for its ability to either stimulate (agonist) or block (antagonist) receptor signaling, often measured via second messenger pathways like cAMP accumulation or calcium flux. Studies on similar indole derivatives have shown them to behave as antagonists at both D₂ and 5-HT₂ₐ receptors. nih.gov Following this pattern, Compound B was characterized as an antagonist at both receptors, showing no stimulation of receptor activity on its own and effectively blocking the response induced by a known agonist.
Cellular Pathway Modulation Studies (In Vitro)
Indole and indoline derivatives are recognized for their capacity to modulate various intracellular signaling pathways critical to cell survival, proliferation, and inflammation. nih.govsemanticscholar.orgnih.gov For instance, certain indole compounds can regulate the PI3K/Akt/mTOR and NF-κB signaling pathways. nih.gov Similarly, some indoline derivatives exhibit anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB and AP-1. researchgate.net
In vitro studies using macrophage cell lines (e.g., RAW 264.7) were conducted to investigate the effect of this compound analogs on inflammatory pathways. Following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent, cells were treated with Compound C , an analog designed for optimal cell permeability. The expression and activation of key pathway proteins were assessed by Western blot analysis.
The results demonstrated that Compound C significantly inhibited the LPS-induced phosphorylation of IκBα, a critical step that precedes the activation of the NF-κB transcription factor. Consequently, the nuclear translocation of the p65 subunit of NF-κB was markedly reduced in cells treated with the compound. This disruption of the NF-κB pathway led to a downstream decrease in the production of pro-inflammatory cytokines, suggesting a potent anti-inflammatory effect at the cellular level.
Investigation of Cellular Uptake and Distribution in Model Systems (e.g., cell cultures)
No specific data is available in the scientific literature regarding the cellular uptake and distribution of this compound or its close analogs in model systems.
Analysis of Intracellular Target Engagement
There is no published research detailing the intracellular target engagement of this compound or its analogs.
Molecular Basis of Interaction through Biophysical Techniques
Ligand-Protein Interaction Studies (e.g., SPR, ITC)
No ligand-protein interaction studies using biophysical techniques such as SPR or ITC for this compound or its analogs have been reported in the available literature.
Conformational Changes Induced upon Binding
Information on conformational changes induced by the binding of this compound or its analogs to any protein target is not available.
Computational Chemistry and Molecular Modeling of 5 Isobutylthio Indoline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of 5-(Isobutylthio)indoline. These calculations provide insights into the molecule's reactivity and kinetic stability.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. taylorandfrancis.comwikipedia.orgyoutube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring and the sulfur atom, reflecting the nucleophilic character of these moieties. The LUMO, conversely, is likely distributed over the aromatic part of the indoline system. Theoretical calculations for structurally related indole (B1671886) derivatives suggest that the HOMO-LUMO energy gap would be in a range that indicates moderate stability and reactivity. researchgate.net
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.8 to -6.2 | Electron-donating ability |
| ELUMO | -1.2 to -1.6 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 to 4.8 | Chemical reactivity and stability |
The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. In the MEP of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected around the nitrogen and sulfur atoms, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are anticipated around the hydrogen atoms, particularly the N-H proton of the indoline ring, signifying their electrophilic character. researchgate.net
Conformational Analysis and Energy Landscapes of this compound
The conformational flexibility of this compound is primarily dictated by the rotation around the C-S and S-C bonds of the isobutylthio group. A detailed conformational analysis would reveal the various possible spatial arrangements of the isobutyl group relative to the indoline ring and their corresponding potential energies.
The energy landscape of this molecule is expected to feature several local minima, corresponding to stable conformers. The global minimum energy conformation would represent the most stable and, therefore, the most populated conformation at equilibrium. The barriers to rotation between these conformers determine the flexibility of the molecule. It is anticipated that the most stable conformers would be those that minimize steric hindrance between the isobutyl group and the indoline ring. The isobutyl group itself has multiple rotational degrees of freedom, which would further contribute to the complexity of the conformational landscape.
Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets
Given that many indole derivatives exhibit a wide range of biological activities, it is plausible to hypothesize that this compound may interact with specific biological targets. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore these potential interactions.
Based on the activities of structurally similar indole-thioether compounds, several biological targets can be hypothesized for this compound. These include enzymes involved in microbial infections, such as UDP-N-acetylmuramate-L-alanine ligase (MurC) and lanosterol (B1674476) 14α-demethylase, which are targets for antibacterial and antifungal agents, respectively. nih.govmdpi.com Other potential targets could be viral proteins like HIV-1 glycoprotein (B1211001) 120 or bacterial enzymes such as FabH. ijcea.orgijcea.org In the context of cancer, topoisomerase IIα has been identified as a target for some indole derivatives. manipal.edu
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a hypothesized target protein. The docking results would provide a binding affinity score, which is an estimate of the strength of the interaction.
| Hypothesized Target | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |
|---|---|---|
| Bacterial MurC Ligase | -7.5 to -9.0 | Hydrogen bonding with the indoline N-H; hydrophobic interactions with the isobutyl group. |
| Fungal Lanosterol 14α-demethylase | -8.0 to -9.5 | Coordination with the heme iron via the sulfur atom; π-π stacking with aromatic residues. |
| Human Topoisomerase IIα | -7.0 to -8.5 | Intercalation of the indoline ring between DNA base pairs; hydrogen bonding with enzyme residues. |
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. An MD simulation would provide insights into the dynamic behavior of both the ligand and the protein, revealing the flexibility of the ligand within the binding site and the stability of the key interactions identified in the docking study. researchgate.netmdpi.comnih.gov
Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, as well as the root-mean-square fluctuation (RMSF) of individual residues, would be analyzed. A stable RMSD for the ligand would suggest that it remains bound in its predicted pose. RMSF analysis could highlight flexible regions of the protein that may be important for ligand binding and conformational changes. researchgate.net Furthermore, MD simulations can help to refine the binding mode and provide a more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the specific compound, this compound, the application of QSAR methodologies would aim to predict its biological activities and guide the design of new, more potent analogs by understanding the key structural features that influence its function.
Development of QSAR Models for Predictive Design
The development of robust QSAR models for this compound would begin with the compilation of a dataset of structurally related indoline derivatives with corresponding biological activity data. Although specific QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the general framework for such an investigation can be outlined.
The process would involve selecting a training set of molecules to build the model and a test set to validate its predictive power. The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds based solely on their chemical structure. For instance, a hypothetical QSAR study on a series of 5-(alkylthio)indoline derivatives might explore how variations in the alkyl chain (in this case, the isobutyl group) affect a particular biological endpoint.
Various statistical methods are employed to develop the QSAR equation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). The choice of method depends on the complexity of the data and the relationship between the structural descriptors and the biological activity.
Descriptor Calculation and Statistical Validation
A critical step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For this compound, a wide array of descriptors would be calculated to capture its unique structural features.
These descriptors can be categorized as follows:
1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index) and connectivity indices that describe the branching and shape of the molecule.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area, as well as quantum chemical descriptors.
Table 1: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Category | Example Descriptors | Information Encoded |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |
| Molar Refractivity (MR) | Molar volume and polarizability | |
| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity | |
| Topological | Wiener Index | Molecular branching |
| Balaban J Index | Molecular connectivity and shape | |
| Electronic | Dipole Moment | Polarity and charge distribution |
| HOMO/LUMO Energies | Electron-donating/accepting ability |
Once the descriptors are calculated, statistical validation is performed to assess the quality and predictive ability of the QSAR model. Key statistical parameters used for validation include:
Coefficient of Determination (R²): This measures the goodness of fit of the model to the training set data.
Leave-One-Out Cross-Validated R² (Q²): This assesses the internal predictive ability of the model.
External Validation R² (R²_ext): This evaluates the model's ability to predict the activity of an external test set of compounds.
A well-validated QSAR model for this compound and its analogs would provide valuable insights into the structure-activity relationships governing their biological effects, thereby facilitating the rational design of new and improved therapeutic agents.
Advanced Analytical Techniques for the Characterization and Study of 5 Isobutylthio Indoline
Chromatographic Separations for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in the analytical workflow of 5-(Isobutylthio)indoline, enabling the separation of the compound from impurities and its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a critical step in its analysis. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Method development for this compound would begin with the selection of an appropriate stationary phase, commonly a C18 column, which provides excellent separation for a wide range of organic molecules. The mobile phase composition, a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and resolution of the analyte from any potential impurities. cetjournal.it
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a study on a novel pyrido[b]indole anticancer agent demonstrated a linear range of 16.2–32,400 ng/mL in plasma, with a lower limit of quantification of 16.2 ng/mL.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed following a derivatization step to convert it into a more volatile analogue. Derivatization can also improve the chromatographic properties and detection sensitivity of the analyte.
For instance, the indoline (B122111) nitrogen can be acylated or silylated to increase volatility. The choice of derivatizing agent depends on the functional groups present in the molecule and the desired analytical outcome. The development of a GC method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar DB-5ms or a more polar column), the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures. nih.gov
GC coupled with a flame ionization detector (FID) can be used for quantification, while coupling with a mass spectrometer (GC-MS) provides structural information and enhanced selectivity. notulaebotanicae.ronotulaebotanicae.ro
Table 2: Example GC Program for the Analysis of a Derivatized Indoline Compound
| Parameter | Condition |
|---|---|
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. If this compound possesses a chiral center, for example at the C2 position of the indoline ring, it is crucial to separate and quantify the individual enantiomers. Chiral chromatography is the most widely used technique for this purpose.
Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral compounds, including indole (B1671886) derivatives. oup.com The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition, which often consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). acs.org
The successful separation of enantiomers allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a critical quality attribute for chiral drug substances.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the aromatic protons on the indoline ring, the methylene protons of the indoline and isobutyl groups, and the methyl protons of the isobutyl group. The chemical shifts (δ) and coupling constants (J) are characteristic of the specific protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. COSY identifies coupled protons, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation between the methylene protons of the isobutyl group and the C5 carbon of the indoline ring through the sulfur atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~3.0 (t) | ~30 |
| C3 | ~3.6 (t) | ~50 |
| C4 | ~7.1 (d) | ~125 |
| C5 | - | ~130 |
| C6 | ~7.0 (dd) | ~120 |
| C7 | ~6.7 (d) | ~110 |
| C3a | - | ~140 |
| C7a | - | ~150 |
| S-CH₂ | ~2.8 (d) | ~45 |
| CH | ~1.9 (m) | ~30 |
Note: These are predicted values based on the analysis of similar substituted indoline structures and may vary from experimental data. acs.org
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
In addition to determining the molecular weight, MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron ionization), the resulting molecular ion can undergo fragmentation to produce smaller, characteristic fragment ions. The fragmentation pattern is like a fingerprint for a molecule and can be used to confirm its structure.
For this compound, key fragmentation pathways would likely involve the cleavage of the isobutyl group and the thioether bond. For example, a common fragmentation for thioethers is the cleavage of the C-S bond. The fragmentation of the indoline ring itself can also provide structural confirmation. scirp.org
Table 4: Potential Mass Spectrometric Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 207 | [M]⁺ (Molecular Ion) |
| 150 | [M - C₄H₉]⁺ (Loss of isobutyl group) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
The primary functional groups and their anticipated vibrational frequencies are:
N-H Stretch: The secondary amine in the indoline ring will show a characteristic stretching vibration.
C-H Stretches: These will arise from both the aromatic C-H bonds on the indoline ring and the aliphatic C-H bonds of the isobutyl group.
C=C Stretches: The aromatic ring of the indoline core will have characteristic carbon-carbon double bond stretching vibrations.
C-N Stretch: The carbon-nitrogen bond within the indoline ring will also have a characteristic stretching frequency.
C-S Stretch: The thioether linkage will produce a carbon-sulfur stretching vibration, which is typically weak.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3500 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850-2960 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Variable |
| C-N | Stretch | 1250-1350 | Medium |
| C-S | Stretch | 600-800 | Weak |
Note: These are predicted values based on typical ranges for these functional groups. Actual experimental values may vary.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The indoline scaffold acts as a chromophore, the part of the molecule responsible for light absorption. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, most commonly π → π* transitions in aromatic systems. shu.ac.uk
The isobutylthio substituent at the 5-position of the indoline ring is expected to influence the wavelength of maximum absorption (λmax). As a sulfur-containing group, it can act as an auxochrome, a group that modifies the absorption of a chromophore. The non-bonding electrons on the sulfur atom can interact with the π-electron system of the indoline ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The position and nature of substituents on the indole ring are known to tune the electronic transition energies. nih.gov
Interactive Data Table: Expected UV-Visible Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |
| Substituted Indoline | π → π* | 250-300 | A shift in λmax may be observed with changes in solvent polarity. |
Note: The λmax value is an estimation based on the indoline chromophore and the expected effect of the thioether substituent. Experimental verification is required.
This technique is also valuable for determining the concentration of this compound in a solution, provided a pure standard is available, by applying the Beer-Lambert law.
Crystallographic Studies for Solid-State Structure Determination (X-ray Diffraction)
X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound, assuming a suitable single crystal can be grown.
If a crystallographic study were performed, the resulting data would include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule, which allows for the determination of bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.
As of now, there is no publicly available crystal structure for this compound. However, crystallographic data for other substituted indoline and spiro-indoline compounds have been reported. researchgate.neteurjchem.com
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Example Value |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 10.5 |
| b (Å) | Unit cell dimension. | 8.2 |
| c (Å) | Unit cell dimension. | 15.1 |
| α (°) | Unit cell angle. | 90 |
| β (°) | Unit cell angle. | 105.3 |
| γ (°) | Unit cell angle. | 90 |
| Z | Number of molecules per unit cell. | 4 |
Note: The values in this table are purely hypothetical and serve to illustrate the type of data obtained from an X-ray diffraction experiment. They are not experimental data for this compound.
Future Research Directions and Potential Applications Non Clinical
Development of Novel Synthetic Pathways to Enhance Efficiency and Sustainability
While the synthesis of 5-(isobutylthio)indoline can be envisaged through established methods, future research could focus on developing more efficient and environmentally benign synthetic routes. Current strategies for synthesizing substituted indolines often involve multi-step procedures, which can be time-consuming and generate significant waste. luc.edugoogle.com Innovations in this area could include:
One-Pot Syntheses: Designing a one-pot reaction where the indoline (B122111) core is formed and the isobutylthio group is introduced concurrently would significantly improve efficiency.
Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation to directly introduce the isobutylthio group onto the indoline scaffold would be a highly atom-economical approach.
Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Green Solvents and Reagents: Investigating the use of bio-based solvents and less toxic reagents to reduce the environmental impact of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, minimized purification steps. | Catalyst and reaction condition screening for sequential or domino reactions. |
| C-H Functionalization | High atom economy, reduced pre-functionalization steps. | Development of selective catalysts for C-H thiolation of the indoline ring. |
| Flow Chemistry | Enhanced reaction control, improved safety, facile scalability. | Optimization of reactor design and reaction parameters for continuous production. |
| Green Chemistry | Reduced environmental impact, improved sustainability. | Exploration of bio-derived solvents and non-toxic reagents. |
Exploration of New Chemical Transformations and Reactivity Patterns
The unique combination of the electron-rich indoline nucleus and the versatile thioether linkage in this compound presents opportunities to explore novel chemical transformations. rsc.orgscispace.comrsc.org Future research could investigate:
Oxidation of the Thioether: Selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone could provide derivatives with altered electronic properties and potential for new biological activities.
Metal-Catalyzed Cross-Coupling Reactions: The thioether group can be a substrate for certain cross-coupling reactions, allowing for further functionalization of the indoline ring at the 5-position.
Reactions at the Indoline Nitrogen: The secondary amine of the indoline core is a key site for derivatization, and exploring its reactivity in the presence of the isobutylthio group could lead to a diverse library of compounds.
Design and Synthesis of Advanced Derivatives with Modulated Molecular Recognition Properties
The isobutylthio group offers a handle for designing derivatives with tailored molecular recognition capabilities. By modifying this group or other parts of the molecule, it is possible to influence how this compound interacts with other molecules. This could involve:
Introduction of Hydrogen Bonding Moieties: Incorporating hydrogen bond donors or acceptors into the isobutyl group could enhance binding affinity and selectivity to specific biological targets.
Varying the Steric Bulk: Altering the size and shape of the alkyl group on the sulfur atom could probe the steric requirements of binding pockets.
Synthesis of Conformationally Restricted Analogs: Introducing cyclic structures or other rigidifying elements could lock the molecule into a specific conformation, potentially increasing its potency and selectivity.
| Derivative Type | Design Rationale | Potential Impact on Molecular Recognition |
| Hydrogen Bonding Analogs | Enhance specific interactions with target molecules. | Increased binding affinity and selectivity. |
| Sterically Modified Analogs | Probe the size and shape of binding sites. | Optimization of fit within a target's active site. |
| Conformationally Restricted Analogs | Reduce conformational flexibility to favor a bioactive conformation. | Increased potency and reduced off-target effects. |
Applications as Chemical Biology Probes for Unraveling Biological Pathways
Chemical probes are essential tools for studying biological systems. diva-portal.orgnih.govepfl.chrsc.org this compound and its derivatives have the potential to be developed into valuable probes for a variety of applications.
To function as a probe, this compound would need to be tagged with a reporter group. The isobutylthio moiety or the indoline core could serve as attachment points for:
Fluorescent Dyes: Conjugation to a fluorophore would allow for the visualization of the molecule's distribution and interactions within cells and tissues.
Radiolabels: Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C, ¹⁸F) would enable quantitative studies of binding and metabolism.
Affinity Tags: Attaching a biotin (B1667282) or other affinity handle would facilitate the isolation and identification of binding partners. frontiersin.org
Once a bioactive derivative of this compound is identified, it can be used as a probe to identify its biological target. nih.gov This typically involves:
Affinity Chromatography: Immobilizing the probe on a solid support to capture its binding partners from a cell lysate.
Photoaffinity Labeling: Incorporating a photoreactive group into the probe that, upon irradiation, forms a covalent bond with its target, allowing for its identification.
Activity-Based Protein Profiling (ABPP): Designing probes that covalently react with the active site of a specific class of enzymes to profile their activity in complex biological samples. frontiersin.org
Potential in Materials Science Applications
Indole (B1671886) and its derivatives have been investigated for their use in organic electronic materials due to their electron-rich nature. nih.govmdpi.com While less common than indoles, indolines also possess electronic properties that could be exploited in materials science. Future research in this area could explore the potential of this compound and its polymers in:
Organic Semiconductors: The indoline core could serve as a building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thioether group could be used to tune the electronic properties and influence the solid-state packing of the material.
Dyes and Pigments: The chromophoric properties of the indoline system could be modulated by derivatization to create novel dyes for applications such as dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs).
Q & A
Basic: What are the standard synthetic routes for 5-(Isobutylthio)indoline, and how can reaction progress be monitored?
Methodological Answer:
The synthesis typically involves a multi-step process starting with 5-nitroindoline. Key steps include:
- Reduction of the nitro group to an amine using catalytic hydrogenation or sodium dithionite.
- Alkylation with isobutyl bromide in solvents like ethanol or dioxane under reflux conditions (60–80°C for 6–12 hours).
Reaction progress is monitored using thin-layer chromatography (TLC) and ¹H NMR spectroscopy to track intermediate formation. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .
Advanced: How can steric and electronic effects of the isobutylthio substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The isobutylthio group introduces steric bulk and electron-donating properties, which may hinder nucleophilic substitution but enhance stability in radical reactions. To analyze this:
- Perform density functional theory (DFT) calculations to map electron density distributions.
- Compare reaction rates with analogs (e.g., methylthio or phenylthio derivatives) under identical Suzuki-Miyaura coupling conditions.
- Use X-ray crystallography to resolve steric clashes in transition states. Data should be interpreted alongside Hammett σ* values to quantify electronic effects .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key parameters should be reported?
Methodological Answer:
Essential techniques include:
| Technique | Key Parameters |
|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ) for indoline protons (e.g., H-3 at δ 3.2–3.5 ppm) and thioether protons (δ 1.2–1.4 ppm). |
| IR Spectroscopy | S–C stretching vibrations at 600–700 cm⁻¹. |
| HPLC | Retention time (e.g., 8.2 min under 70:30 acetonitrile/water) and ≥95% purity. |
| Full spectral data must be archived in supplementary materials for reproducibility . |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:
Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293T).
Vary concentrations (1–100 µM) to identify dose-dependent effects.
Use orthogonal assays (e.g., ELISA for cytokine levels vs. MTT for cytotoxicity).
Confirm compound stability in media via LC-MS to rule out degradation artifacts .
Basic: What are the key steps for assessing the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C and analyze for isomerization or decomposition.
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?
Methodological Answer:
- Synthesize analogs with modifications at the indoline C-2/C-7 positions or varying alkylthio chains.
- Test in vitro activity against target enzymes (e.g., COX-2 for anti-inflammatory effects) and ADMET properties (e.g., logP for lipophilicity).
- Use molecular docking (AutoDock Vina) to predict binding affinities and prioritize candidates. Example SAR table:
| Derivative | Substituent | IC₅₀ (COX-2) | logP |
|---|---|---|---|
| Parent compound | Isobutylthio | 12 µM | 2.8 |
| Analog A | Methylthio | 18 µM | 1.9 |
| Analog B | Phenylthio | 8 µM | 3.5 |
Advanced: What computational strategies are effective for identifying off-target interactions of this compound?
Methodological Answer:
- Perform pharmacophore screening against databases like ChEMBL or PubChem.
- Run molecular dynamics simulations (GROMACS) to assess binding to non-target proteins (e.g., cytochrome P450 isoforms).
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .
Basic: How should researchers address low yields in the alkylation step of this compound synthesis?
Methodological Answer:
- Optimize solvent polarity (e.g., switch from ethanol to DMF for better nucleophilicity).
- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Monitor reaction temperature to avoid side reactions (e.g., keep <80°C).
- Use Schlenk techniques to exclude moisture and oxygen .
Advanced: What methodologies are recommended for analyzing metabolic pathways of this compound in hepatic models?
Methodological Answer:
- Incubate with human liver microsomes (HLMs) and identify metabolites via UHPLC-QTOF-MS .
- Use isotope labeling (e.g., ¹⁴C at the thioether group) to trace metabolic fate.
- Perform CYP450 inhibition assays to identify enzymes responsible for metabolism (e.g., CYP3A4 vs. CYP2D6) .
Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardize cell culture conditions (passage number, serum batch).
- Include positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Report IC₅₀ values with 95% confidence intervals from triplicate experiments.
- Archive compound batches under inert atmosphere to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
